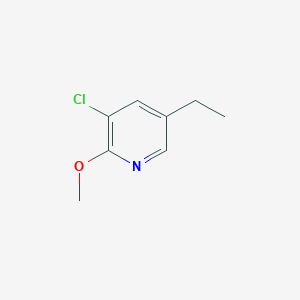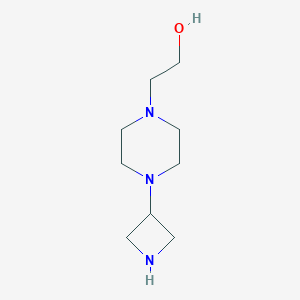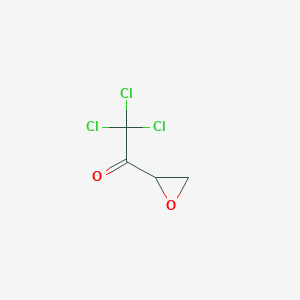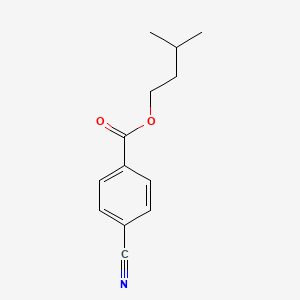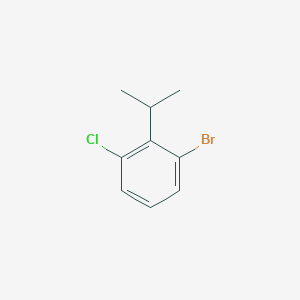
1-Bromo-3-chloro-2-isopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-chloro-2-isopropylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with bromine, chlorine, and isopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2-isopropylbenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and chlorination of an isopropylbenzene precursor. The reaction conditions often include the use of bromine (Br₂) and chlorine (Cl₂) in the presence of catalysts such as iron(III) bromide (FeBr₃) and iron(III) chloride (FeCl₃) respectively .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are critical for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-chloro-2-isopropylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms, leading to the formation of simpler hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of palladium catalysts are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include ketones and carboxylic acids.
Reduction Reactions: Products include dehalogenated hydrocarbons.
Aplicaciones Científicas De Investigación
1-Bromo-3-chloro-2-isopropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-chloro-2-isopropylbenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .
Comparación Con Compuestos Similares
1-Bromo-3-chlorobenzene: Similar in structure but lacks the isopropyl group.
1-Bromo-2-isopropylbenzene: Similar but with different positioning of the chlorine atom.
1-Chloro-3-isopropylbenzene: Similar but with bromine replaced by chlorine.
Uniqueness: The presence of both bromine and chlorine atoms, along with the isopropyl group, provides distinct chemical properties that are not observed in its similar counterparts .
Propiedades
Fórmula molecular |
C9H10BrCl |
|---|---|
Peso molecular |
233.53 g/mol |
Nombre IUPAC |
1-bromo-3-chloro-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10BrCl/c1-6(2)9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 |
Clave InChI |
IZHBGVSIHPMURT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC=C1Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide](/img/structure/B13935275.png)
![4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl-](/img/structure/B13935281.png)
![2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13935283.png)
![4'-Bromo-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13935287.png)
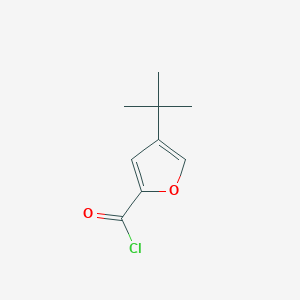
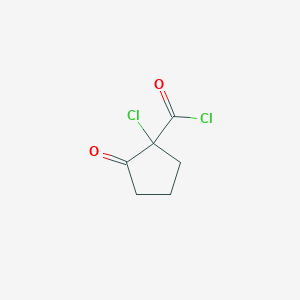
![({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene](/img/structure/B13935315.png)
![2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13935323.png)
